1-Hydroxy Mitiglinide
Description
Properties
Molecular Formula |
C₁₉H₂₅NO₄ |
|---|---|
Molecular Weight |
331.41 |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization of Hydroxylated Mitiglinide Analogs
Retrosynthetic Approaches to 1-Hydroxy Mitiglinide (B115668)
A retrosynthetic analysis of 1-Hydroxy Mitiglinide reveals several potential disconnection points, offering a strategic roadmap for its synthesis. The primary bond formations to consider are the amide linkage and the carbon-carbon bond of the succinic acid moiety.
Scheme 1: Key Retrosynthetic Disconnections for this compound

Amide Bond Disconnection: This is the most straightforward approach, disconnecting the molecule into 1-hydroxy-cis-hexahydroisoindoline and (S)-2-benzylsuccinic acid or a suitable derivative thereof. This strategy is advantageous as the synthesis of each fragment can be addressed independently. Several methods exist for the synthesis of Mitiglinide that involve the coupling of (S)-2-benzylsuccinic acid with cis-hexahydroisoindoline. portico.org
Succinic Acid Moiety Disconnection: An alternative disconnection can be made at the succinic acid moiety, potentially involving an alkylation of a glycine (B1666218) equivalent with a benzyl (B1604629) halide, followed by further functional group manipulations.
The synthesis of the key 1-hydroxy-cis-hexahydroisoindoline intermediate is a critical challenge. This could be approached by the hydroxylation of a pre-formed cis-hexahydroisoindoline or by constructing the hydroxylated bicyclic system from acyclic precursors.
Chemoenzymatic Synthesis Methodologies for Site-Specific Hydroxylation
Chemoenzymatic approaches offer a powerful tool for achieving site-specific and stereoselective hydroxylations, which are often difficult to accomplish with traditional chemical methods. The synthesis of this compound could leverage enzymes such as cytochrome P450 monooxygenases or other hydroxylases that can act on N-acyl compounds or isoindoline (B1297411) scaffolds.
A potential chemoenzymatic strategy could involve the enzymatic hydroxylation of Mitiglinide itself or a protected precursor. This would require screening a library of microorganisms or isolated enzymes for their ability to catalyze the desired transformation. A novel convenient synthesis of Mitiglinide has been developed using α-chymotrypsin for the selective hydrolysis of an ester intermediate, demonstrating the utility of enzymes in the synthesis of this class of compounds. tandfonline.comtandfonline.com This enzymatic resolution is a key step in obtaining the desired (S)-enantiomer of the final product.
Table 1: Potential Enzymes for Site-Specific Hydroxylation
| Enzyme Class | Potential Substrate | Key Advantages |
| Cytochrome P450s | Mitiglinide, N-protected cis-hexahydroisoindoline | High regioselectivity and stereoselectivity |
| Rieske Oxygenases | Aromatic precursors to the isoindoline ring | Can introduce hydroxyl groups onto aromatic rings prior to cyclization |
| Lipases/Esterases | Racemic ester precursors of Mitiglinide | Enantioselective resolution to provide chiral building blocks tandfonline.comtandfonline.com |
Chemical Synthesis Strategies for this compound
The chemical synthesis of this compound would likely involve a multi-step sequence, focusing on the stereocontrolled construction of the hydroxylated isoindoline core and its subsequent coupling with the succinic acid derivative.
Stereoselective Synthesis of this compound
Achieving the correct stereochemistry at the newly introduced hydroxyl group and maintaining the existing stereocenters of Mitiglinide is paramount. Diastereoselective reduction of a ketone precursor to the isoindoline ring could be a viable strategy. Furthermore, the use of chiral auxiliaries or catalysts during the construction of the isoindoline ring system could establish the desired stereochemistry early in the synthetic sequence. Several methods for the synthesis of Mitiglinide have been reported that employ optical resolution or asymmetric synthesis to obtain the desired enantiomer. tandfonline.com
Protecting Group Chemistry in Hydroxylated Mitiglinide Synthesis
The presence of multiple reactive functional groups—a secondary amine, a carboxylic acid, and a hydroxyl group—necessitates a robust protecting group strategy.
Amine Protection: The secondary amine of the isoindoline ring would likely be protected during the hydroxylation and coupling steps. Common protecting groups such as carbamates (e.g., Boc, Cbz) are suitable choices.
Carboxylic Acid Protection: The carboxylic acid of the succinic acid moiety would need to be protected as an ester (e.g., methyl, ethyl, or benzyl ester) during the amide bond formation.
Hydroxyl Protection: The newly introduced hydroxyl group may require protection, depending on the subsequent reaction conditions. Silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers are common choices for protecting hydroxyl groups.
The selection of protecting groups must be orthogonal to allow for their selective removal at different stages of the synthesis.
Preparation of Isotopic Analogs of this compound for Metabolic Tracing
Isotopically labeled analogs of this compound are invaluable tools for studying its metabolic fate, pharmacokinetics, and for use as internal standards in quantitative bioanalysis. The introduction of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C, ¹⁸F) can be achieved through various synthetic strategies.
A common approach is to introduce the isotopic label in the final steps of the synthesis to maximize the incorporation of the label and simplify purification. For example, a precursor with a functional group amenable to labeling, such as an aldehyde, can be reduced with a labeled reducing agent like sodium borodeuteride (NaBD₄) or sodium borotritide (NaBT₄). mdpi.com The synthesis of ¹⁸F-labeled Mitiglinide derivatives has been reported for use as positron emission tomography (PET) tracers, highlighting the feasibility of incorporating radioisotopes into the Mitiglinide scaffold. nih.gov
Table 2: Strategies for Isotopic Labeling of this compound
| Isotope | Position of Labeling | Precursor | Labeling Reagent |
| ²H (Deuterium) | C1 of isoindoline | 1-Oxo-Mitiglinide precursor | Sodium borodeuteride (NaBD₄) |
| ¹³C | Carbonyl of amide | ¹³C-labeled succinic anhydride | (S)-2-benzyl-¹³C₄-succinic acid |
| ¹⁵N | Amide nitrogen | 1-Hydroxy-cis-hexahydroisoindoline | ¹⁵N-labeled ammonia (B1221849) for synthesis of isoindoline |
| ¹⁸F | Benzyl ring | Precursor with a leaving group | [¹⁸F]Fluoride |
Design and Synthesis of Structurally Related Hydroxylated Mitiglinide Derivatives
The design and synthesis of a library of structurally related hydroxylated Mitiglinide derivatives can provide valuable insights into the structure-activity relationship (SAR). Modifications could include:
Position of the Hydroxyl Group: Synthesizing isomers with the hydroxyl group at different positions on the isoindoline ring to probe the effect of hydroxylation site on biological activity.
Stereochemistry of the Hydroxyl Group: Preparing both diastereomers of the hydroxylated analog to determine the stereochemical requirements for receptor binding.
Modifications to the Succinic Acid Moiety: Altering the benzyl group or the length of the succinic acid chain to explore other regions of the binding pocket.
These derivatives can be synthesized using similar strategies as outlined for this compound, with appropriate modifications to the starting materials and synthetic routes. Understanding the SAR of these analogs can guide the development of future compounds with improved pharmacological properties.
Metabolic Pathways and Enzymatic Formation of 1 Hydroxy Mitiglinide
In Vitro Metabolic Profiling of Mitiglinide (B115668)
In vitro metabolic studies are fundamental to characterizing the metabolic fate of a drug candidate. These studies typically utilize human liver microsomes, which are rich in drug-metabolizing enzymes, to identify potential metabolites. While specific proprietary in vitro metabolic profiling data for mitiglinide leading to the definitive identification of 1-Hydroxy Mitiglinide is not extensively available in publicly accessible scientific literature, the general methodology for such an investigation is well-established.
The process involves incubating mitiglinide with human liver microsomes in the presence of necessary cofactors, such as NADPH for cytochrome P450 enzymes. Following incubation, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify the metabolites formed. The identification of this compound would be confirmed by comparing its chromatographic retention time and mass spectral data with that of a synthesized reference standard.
Table 1: Illustrative In Vitro Metabolic Profile of Mitiglinide in Human Liver Microsomes
| Metabolite | Proposed Biotransformation | Relative Abundance (%) |
|---|---|---|
| This compound | Hydroxylation | Major |
| Mitiglinide Acyl-glucuronide | Glucuronidation | Major |
| Other Oxidative Metabolites | Oxidation | Minor |
This table is illustrative and based on general principles of drug metabolism. Specific percentages of metabolite formation for mitiglinide require dedicated experimental studies.
Identification of Cytochrome P450 (CYP) Isoforms Responsible for Hydroxylation
The cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for the oxidative metabolism of a vast array of xenobiotics, including many pharmaceutical agents. Identifying the specific CYP isoforms that catalyze the hydroxylation of mitiglinide is crucial for predicting potential drug-drug interactions.
Evidence from studies on structurally related compounds and general drug metabolism knowledge strongly suggests a significant role for CYP2C8 in the hydroxylation of mitiglinide. Repaglinide, another meglitinide (B1211023) anti-diabetic agent with a similar structure to mitiglinide, is a known substrate of CYP2C8. This suggests that mitiglinide is also likely metabolized by this isoform.
To definitively confirm the role of CYP2C8, in vitro experiments using recombinant human CYP enzymes are necessary. By incubating mitiglinide with a panel of individual recombinant CYP isoforms, the specific enzyme(s) responsible for the formation of this compound can be identified. Further confirmation can be obtained through chemical inhibition studies in human liver microsomes using selective CYP2C8 inhibitors.
While CYP2C8 is anticipated to be a primary contributor, other CYP isoforms may also play a role in the formation of this compound. The CYP2C and CYP3A subfamilies are responsible for the metabolism of a large proportion of clinically used drugs. nih.gov Therefore, isoforms such as CYP2C9 and CYP3A4 could potentially contribute to mitiglinide hydroxylation, albeit likely to a lesser extent than CYP2C8.
Table 2: Putative Contribution of CYP Isoforms to this compound Formation
| CYP Isoform | Method of Identification | Putative Contribution |
|---|---|---|
| CYP2C8 | Recombinant Enzymes, Chemical Inhibition | Major |
| CYP2C9 | Recombinant Enzymes, Chemical Inhibition | Minor to Moderate |
This table represents a hypothetical contribution based on the metabolism of similar compounds and would require experimental verification.
Non-Cytochrome P450 Mediated Hydroxylation Mechanisms
While CYPs are the predominant enzymes in oxidative drug metabolism, other enzyme systems can sometimes contribute to hydroxylation reactions. However, for a reaction like the formation of this compound, non-CYP mediated pathways are considered less likely. Enzymes such as flavin-containing monooxygenases (FMOs) are involved in the oxidation of nitrogen- and sulfur-containing compounds, but their role in the hydroxylation of carbon centers in molecules like mitiglinide is not typical. At present, there is no published evidence to suggest the involvement of non-CYP enzymes in the hydroxylation of mitiglinide.
Enzymatic Kinetics and Substrate Specificity in this compound Formation
To quantify the efficiency of the enzymatic reaction leading to this compound, the determination of kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) is essential. These parameters provide insights into the affinity of the enzyme for the substrate and the maximum rate at which the metabolite can be formed.
Specific Km and Vmax values for the CYP2C8-mediated hydroxylation of mitiglinide are not publicly available. However, studies with other CYP2C8 substrates, such as paclitaxel, have established methodologies for determining these kinetic parameters using recombinant CYP2C8 and human liver microsomes. nih.gov Such studies for mitiglinide would be necessary to fully characterize the kinetics of this compound formation.
Table 3: Hypothetical Enzyme Kinetic Parameters for this compound Formation by CYP2C8
| Enzyme System | Km (µM) | Vmax (pmol/min/mg protein) |
|---|---|---|
| Recombinant Human CYP2C8 | [Value] | [Value] |
The values in this table are placeholders and would need to be determined through specific enzymatic kinetic experiments.
Comparative Metabolism of Mitiglinide in Preclinical Species Models
Preclinical animal models are extensively used in drug development to predict human metabolism and pharmacokinetics. However, significant species differences in drug metabolism are common, necessitating comparative studies. The metabolism of mitiglinide has been investigated in various preclinical species, including rats, dogs, and monkeys.
While direct comparative studies detailing the formation of this compound across these species are not readily found in the literature, it is a standard practice in drug development to perform such in vitro comparisons using liver microsomes from different species. These studies help in selecting the most appropriate animal model for toxicology and other preclinical studies by identifying the species whose metabolic profile most closely resembles that of humans. For instance, comparative studies with other drugs have shown both qualitative and quantitative differences in metabolite formation between human, rat, dog, and monkey liver microsomes.
Table 4: Illustrative Comparative In Vitro Metabolism of Mitiglinide in Liver Microsomes of Different Species
| Species | Major Metabolic Pathways | Relative Formation of this compound |
|---|---|---|
| Human | Hydroxylation, Glucuronidation | High |
| Rat | Hydroxylation, Glucuronidation | Moderate |
| Dog | Hydroxylation, Species-specific metabolites | Variable |
This table provides a generalized comparison and highlights the need for species-specific metabolism studies for mitiglinide.
Pharmacological Characterization of 1 Hydroxy Mitiglinide: in Vitro and Preclinical Mechanistic Studies
Ligand-Receptor Binding Assays for ATP-Sensitive Potassium Channels (KATP)
Affinity and Selectivity of 1-Hydroxy Mitiglinide (B115668) for Pancreatic KATP Channels (Kir6.2/SUR1 complex)
No published studies were identified that report the binding affinity (e.g., IC₅₀ or Kᵢ values) of 1-Hydroxy Mitiglinide for the pancreatic ATP-sensitive potassium (KATP) channels, which are composed of the Kir6.2 and SUR1 subunits. The selectivity profile of this metabolite for the pancreatic KATP channel subtype over other KATP channel compositions (e.g., those found in cardiac or smooth muscle) remains uninvestigated.
Comparative Analysis with Mitiglinide and Other Insulin (B600854) Secretagogues
Due to the absence of binding data for this compound, a comparative analysis of its receptor affinity against its parent compound, Mitiglinide, or other classes of insulin secretagogues like sulfonylureas (e.g., Glibenclamide) and other meglitinides (e.g., Repaglinide, Nateglinide), cannot be performed.
Cellular Electrophysiology Studies (e.g., Patch-Clamp Analysis of KATP Channel Activity)
There is a lack of available research utilizing cellular electrophysiology techniques, such as patch-clamp analysis, to directly measure the effect of this compound on KATP channel activity in pancreatic beta-cells or in heterologous expression systems. Such studies would be essential to determine whether the metabolite can inhibit the channel's potassium current, which is the key mechanism for insulin secretagogues.
Insulin Secretion Assays in Isolated Pancreatic Islets and Beta-Cell Lines
No data from in vitro insulin secretion assays performed on isolated pancreatic islets or cultured beta-cell lines (e.g., MIN6, INS-1) exposed to this compound are available. These experiments are fundamental to ascertaining whether the metabolite possesses insulinotropic activity and to characterizing the concentration-response relationship of such an effect.
Structure-Activity Relationship (SAR) Studies of Hydroxylated Mitiglinide Derivatives
Positional Isomerism of Hydroxylation and its Impact on Pharmacological Activity
There is a lack of publicly available scientific literature that systematically investigates the positional isomerism of hydroxylation on the Mitiglinide molecule and its corresponding impact on pharmacological activity. To conduct such an analysis, researchers would need to synthesize and test various hydroxylated isomers of Mitiglinide (e.g., 1-Hydroxy, 2-Hydroxy, etc.) to compare their affinity for and activity at the ATP-sensitive potassium (KATP) channels in pancreatic beta-cells. This would allow for a structure-activity relationship to be established, clarifying how the position of the hydroxyl group influences the therapeutic action. Without such comparative studies, any discussion on the impact of positional isomerism remains speculative.
Stereochemical Influence on Receptor Interactions and Cellular Response
The stereochemistry of a drug can significantly influence its interaction with biological receptors and subsequent cellular responses. Mitiglinide itself is a chiral molecule, and its metabolites, including this compound, would also possess stereoisomers. A thorough investigation would involve separating the different stereoisomers of this compound and individually assessing their binding affinity to the sulfonylurea receptor (SUR) subunit of the KATP channel. This would provide insight into whether the receptor exhibits stereoselectivity towards a particular isomer. Currently, there are no available studies that detail these specific interactions for this compound.
Investigation of Potential Biological Activities Beyond KATP Channel Modulation in Preclinical Models
The primary mechanism of action for Mitiglinide is the modulation of KATP channels to stimulate insulin secretion. Research into whether its metabolites, such as this compound, possess other biological activities is not documented in the available literature. Preclinical models would be necessary to screen for any "off-target" effects or novel therapeutic activities of this compound. Such studies would be essential to fully understand the complete pharmacological profile of Mitiglinide and its metabolites. The absence of this data prevents a comprehensive discussion on the broader biological effects of this compound.
Analytical Methodologies for the Detection and Quantification of 1 Hydroxy Mitiglinide
Chromatographic Separation Techniques
Chromatographic techniques form the cornerstone of analytical methodologies for 1-Hydroxy Mitiglinide (B115668), providing the necessary separation from endogenous components and other related substances.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of mitiglinide and its metabolites. nih.govijfmr.com Method development typically involves optimizing several key parameters to achieve efficient separation and peak resolution.
A common approach utilizes a reversed-phase C18 column. nih.govjmpas.com The mobile phase composition is a critical factor, often consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer. For instance, a mobile phase comprising methanol and 10 mM ammonium (B1175870) acetate (B1210297) (65:35, v/v) has been successfully used. nih.gov The pH of the aqueous phase can also be adjusted to optimize the retention and peak shape of the analyte. The flow rate is typically maintained around 1.0 mL/min, and detection is often carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance, such as 233 nm. jmpas.com
The following table summarizes typical HPLC parameters used for the analysis of the parent compound, mitiglinide, which can serve as a starting point for the method development for 1-Hydroxy Mitiglinide.
| Parameter | Condition |
| Column | Shimadzu VP-ODS (5 µm, 150 x 2.0 mm i.d.) nih.gov |
| Mobile Phase | Methanol: 10 mM CH3COONH4 (65:35, v/v) nih.gov |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 233 nm jmpas.com |
| Injection Volume | 10 µL nih.gov |
For faster analysis times and improved resolution, Ultra-High Performance Liquid Chromatography (UHPLC) has been adopted. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and faster separations without compromising efficiency.
A validated UHPLC method for the determination of mitiglinide in human plasma employed an ACQUITY UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm). nih.gov The mobile phase consisted of methanol and 10 mmol/L ammonium acetate (65:35, v/v) at a flow rate of 0.25 mL/min. nih.gov This method demonstrates the significant reduction in analysis time that can be achieved with UHPLC technology.
The table below outlines the parameters for a rapid UHPLC analysis of mitiglinide.
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase | Methanol: 10 mmol/L Ammonium Acetate (65:35, v/v) nih.gov |
| Flow Rate | 0.25 mL/min nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov |
As this compound may possess a chiral center, the separation of its enantiomers can be critical for understanding its pharmacological and toxicological properties. Chiral chromatography is the most common approach for enantiomeric separation. nih.gov This can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. springernature.com
For the parent compound, mitiglinide, an HPLC method for the determination of its enantiomers has been established. researchgate.net This method utilizes a Sumichiral OA-3300 column (4 mm × 250 mm, 5 μm) with a mobile phase of hexane-chloroform-methanol-trifluoroacetic acid (50:48:2:0.5). researchgate.net The enantiomers were successfully separated with a resolution of 1.9, and the detection was performed at a wavelength of 259 nm. researchgate.net This methodology provides a strong basis for developing a chiral separation method for this compound.
Key parameters for the chiral separation of mitiglinide are presented in the following table.
| Parameter | Condition |
| Column | Sumichiral OA-3300 (4 mm × 250 mm, 5 μm) researchgate.net |
| Mobile Phase | Hexane-Chloroform-Methanol-Trifluoroacetic Acid (50:48:2:0.5) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at 259 nm researchgate.net |
| Resolution | 1.9 researchgate.net |
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry is an indispensable tool for the definitive identification and sensitive quantification of this compound, especially when coupled with liquid chromatography.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer high selectivity and sensitivity for the analysis of drugs and their metabolites in biological fluids. nih.govspringernature.com For mitiglinide, a selective and sensitive HPLC-electrospray ionization mass spectrometry (ESI-MS) method has been developed for its determination in human plasma. nih.gov The detection was carried out in the selected-ion monitoring (SIM) mode. nih.gov
LC-MS/MS is particularly powerful for quantification due to its ability to perform multiple reaction monitoring (MRM), which significantly reduces background noise and improves specificity. nih.gov In a UPLC-MS/MS method for mitiglinide, detection was performed using ESI in the positive ion mode with MRM. nih.gov
While tandem mass spectrometry is excellent for quantification, High-Resolution Mass Spectrometry (HRMS) is invaluable for the structural confirmation of metabolites like this compound. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. This information is crucial for confirming the identity of the hydroxylated metabolite and distinguishing it from other potential metabolites with the same nominal mass. Although specific HRMS studies on this compound are not detailed in the provided context, the general application of HRMS in metabolite identification is a standard and powerful technique in drug metabolism studies.
Sample Preparation Techniques for Biological Matrices (e.g., Preclinical Tissue and Fluid Samples)
The accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates necessitates meticulous sample preparation. The primary goal is to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the sample for analysis. Common techniques employed for the parent compound, Mitiglinide, which are applicable to its metabolite, include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netnih.gov
Protein Precipitation (PPT): This is a straightforward and widely used method for sample cleanup in bioanalysis. nih.gov It involves adding a precipitating agent, typically an organic solvent like acetonitrile or methanol, to the biological sample (e.g., plasma). chromatographyonline.com This denatures and precipitates the proteins, which can then be separated by centrifugation. The resulting supernatant, containing the analyte of interest, is then typically evaporated and reconstituted in a suitable solvent for chromatographic analysis. While simple and fast, PPT may result in less clean extracts compared to LLE or SPE, potentially leading to matrix effects. nih.gov
Liquid-Liquid Extraction (LLE): LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For Mitiglinide and its metabolites, plasma samples are often mixed with an organic solvent such as a mixture of n-hexane and isopropanol. nih.gov After vigorous mixing and centrifugation, the organic layer containing the analyte is separated, evaporated to dryness, and the residue is reconstituted for analysis. LLE generally provides cleaner samples than PPT and can offer a degree of sample concentration. researchgate.net
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation method that utilizes a solid sorbent material, usually packed in a cartridge, to isolate analytes from a liquid sample. The selection of the sorbent depends on the physicochemical properties of the analyte. For compounds like Mitiglinide, a C18 sorbent is often used. researchgate.net The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a strong organic solvent. SPE can provide high recovery and concentration factors, resulting in very clean extracts, which is beneficial for sensitive analytical methods like LC-MS/MS. researchgate.net
The table below summarizes these common sample preparation techniques.
| Technique | Principle | Advantages | Disadvantages | Typical Solvents/Sorbents for Mitiglinide & Metabolites |
| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent. | Simple, fast, and cost-effective. | Less clean extract, potential for matrix effects. | Acetonitrile, Methanol. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good cleanup, can provide sample concentration. | Can be labor-intensive and use large volumes of organic solvents. | n-hexane:isopropanol, Diethyl ether, Ethyl acetate. researchgate.netnih.govresearchgate.net |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent followed by selective elution. | High selectivity, high recovery, clean extracts, and good concentration factor. | Can be more expensive and require method development. | C18 cartridges. researchgate.net |
Validation Parameters for Analytical Methods in Research Applications
For an analytical method to be considered reliable for research applications, it must undergo a thorough validation process to ensure it is fit for its intended purpose. nih.gov The validation of bioanalytical methods for quantifying this compound would follow established guidelines, assessing several key parameters. europa.eueuropa.eu
Specificity and Selectivity: The method must be able to unequivocally measure the analyte in the presence of other components in the sample, including the parent drug, other metabolites, and endogenous matrix components. gmp-compliance.org This is typically assessed by analyzing blank matrix samples from different sources to check for interferences at the retention time of the analyte and the internal standard. youtube.com
Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. youtube.com A calibration curve is constructed by analyzing a series of standards of known concentrations. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision. For Mitiglinide, linear ranges have been established from low ng/mL to several thousand ng/mL in plasma. researchgate.netresearchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. gmp-compliance.org Both are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high concentrations. Accuracy is expressed as the percent recovery, and precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For bioanalytical methods, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision should not exceed 15% RSD (20% at the LLOQ). nih.gov
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. researchgate.net For Mitiglinide, reported LLOQs in plasma are in the low ng/mL range, demonstrating the high sensitivity of the developed methods. researchgate.net
Recovery: The extraction recovery of an analytical method is the efficiency of the extraction process, comparing the analyte response from an extracted sample to the response of a non-extracted standard of the same concentration. gmp-compliance.org
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. nih.gov
The following table provides typical acceptance criteria for the validation of a bioanalytical method intended for research applications.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the blank response, with acceptable accuracy and precision. |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard in blank biological matrix. |
| Recovery | Should be consistent, precise, and reproducible. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte concentration should be within ±15% of the nominal concentration. |
Future Directions and Emerging Research Avenues for 1 Hydroxy Mitiglinide
Advanced Computational Chemistry and Molecular Dynamics Simulations of 1-Hydroxy Mitiglinide (B115668)
Computational chemistry and molecular dynamics (MD) simulations offer powerful tools to predict and analyze the behavior of molecules at an atomic level, saving significant time and resources in the drug discovery process. youtube.com While cryo-electron microscopy has revealed structural insights into how the parent drug, Mitiglinide, binds to the sulfonylurea receptor 1 (SUR1), similar in-depth analyses for 1-Hydroxy Mitiglinide are lacking. biorxiv.org
Future computational studies should focus on:
Molecular Docking: To predict the binding affinity and orientation of this compound within the binding pocket of the ATP-sensitive potassium (KATP) channel. youtube.combiorxiv.org This would help determine if the hydroxyl group, introduced during metabolism, alters the interaction with key residues like R1246 and R1300, which are crucial for Mitiglinide's binding. biorxiv.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior and stability of the this compound-SUR1 complex over time. mdpi.compharmacoj.commdpi.com By simulating the compound's movement and interactions within the binding site, researchers can assess the stability of the complex and the flexibility of surrounding amino acid residues. mdpi.comsemanticscholar.org
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can be employed to study the electronic properties of this compound and its interaction with the receptor in greater detail, particularly the role of the new hydroxyl group in forming hydrogen bonds or other electrostatic interactions.
Density Functional Theory (DFT): DFT calculations can be used to determine the global reactivity descriptors of this compound, such as its hardness, softness, and electrophilicity index, providing a deeper understanding of its chemical reactivity and potential for further metabolism. nih.govfrontiersin.org
These computational approaches can generate hypotheses about the metabolite's pharmacological activity, which can then be tested experimentally.
| Computational Method | Application for this compound | Key Parameters to Analyze |
| Molecular Docking | Predicting the binding mode and affinity to the SUR1 subunit of the KATP channel. | Binding energy (kcal/mol), hydrogen bonds, hydrophobic interactions, interaction with key amino acid residues. |
| Molecular Dynamics (MD) | Assessing the stability and conformational changes of the this compound-SUR1 complex over time. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), hydrogen bond analysis. |
| QM/MM | Providing a high-level theoretical description of the electronic structure and interactions within the binding site. | Reaction energies, charge distribution, bond orders. |
| DFT | Calculating the intrinsic chemical reactivity and electronic properties of the isolated metabolite. | HOMO-LUMO energy gap, ionization potential, electron affinity, global hardness and softness. |
Exploration of Novel Therapeutic Applications based on this compound's Molecular Profile (preclinical focus)
Preclinical investigations should be designed to explore:
Altered Receptor Selectivity: The polarity change due to the hydroxyl group might alter the binding selectivity of this compound for different subtypes of sulfonylurea receptors (e.g., SUR1 in pancreatic β-cells vs. SUR2 in cardiac and smooth muscle). biorxiv.org This could potentially lead to a more targeted therapeutic effect or a different side-effect profile.
Cardioprotective Effects: KATP channels are present in the cardiovascular system, and their modulation can have cardioprotective effects. biorxiv.org Preclinical studies in isolated heart models could investigate whether this compound has any effects on ischemic preconditioning, similar to what has been studied for other hypoglycemic agents.
Anti-inflammatory or Antioxidant Properties: Some drugs and their metabolites exhibit off-target effects, such as reducing markers of inflammation and oxidative stress. nih.govmdpi.com Cellular assays could be employed to screen this compound for potential anti-inflammatory or antioxidant activities, which are relevant in the context of metabolic diseases.
These preclinical studies would be the first step in determining if this compound has a pharmacological profile that could be exploited for new therapeutic indications.
Development of this compound as a Mechanistic Probe in Metabolic Research
The formation of this compound is a specific biochemical event, primarily catalyzed by the cytochrome P450 enzyme CYP2C9. clinicaltrials.gov This specificity can be leveraged to develop this compound as a tool to study metabolic processes.
Future research could focus on:
CYP2C9 Phenotyping: By developing stable isotope-labeled (e.g., ¹³C or ¹⁵N) this compound, researchers can create a probe to accurately quantify the in vivo activity of CYP2C9. Administering labeled Mitiglinide and measuring the formation of labeled this compound could serve as a sensitive index of CYP2C9 function, which is important given the genetic variability of this enzyme. mdpi.com
Investigating Drug-Drug Interactions: this compound can be used as a biomarker to study drug-drug interactions involving CYP2C9. nih.gov For instance, co-administering Mitiglinide with a known CYP2C9 inhibitor or inducer and monitoring the plasma concentrations of this compound would provide a clear indication of the interaction's magnitude. youtube.com
Studying Transporter Proteins: The disposition of metabolites can be influenced by transporter proteins. Radiolabeled this compound could be used in cellular or vesicle-based assays to identify specific uptake or efflux transporters responsible for its movement across cell membranes, providing a more complete picture of its pharmacokinetics.
Using this compound as a mechanistic probe would not only enhance our understanding of Mitiglinide's metabolism but also provide valuable tools for broader metabolic and pharmacological research.
Unraveling the Full Metabolic Cascade of Mitiglinide and the Fate of this compound
The metabolic pathway of a drug is often a complex cascade of reactions. While hydroxylation to this compound is a key step, the subsequent fate of this metabolite is not fully elucidated. nih.gov
A complete understanding requires research into:
Phase II Conjugation: Following hydroxylation (Phase I metabolism), metabolites are often conjugated with endogenous molecules like glucuronic acid (Phase II metabolism) to increase water solubility and facilitate excretion. researchgate.net In vitro studies using human liver and kidney microsomes have confirmed that Mitiglinide is metabolized into glucuronide and hydroxyl metabolites. clinicaltrials.gov It is known that UGT1A9 and UGT1A3 are involved in the glucuronidation of Mitiglinide. clinicaltrials.gov Further studies are needed to determine if this compound is a substrate for these or other UDP-glucuronosyltransferase (UGT) enzymes and to characterize the resulting glucuronide conjugate.
Excretion Pathways: The primary route of excretion for Mitiglinide metabolites is through the urine, mostly as glucuronide conjugates. medicaldialogues.in Detailed studies are needed to quantify the exact proportions of this compound and its potential conjugates excreted in both urine and feces. This would provide a complete mass balance analysis and a clearer picture of the metabolite's clearance from the body.
Potential for Active Metabolites: It is crucial to determine if this compound or its subsequent conjugates retain any pharmacological activity. mdpi.com While often assumed to be inactive, this must be confirmed through rigorous preclinical testing.
| Metabolic Step | Key Enzyme Family | Research Question |
| Formation of Metabolite | Cytochrome P450 (CYP) | Which specific CYP isoform (known to be CYP2C9) is primarily responsible for the hydroxylation of Mitiglinide? clinicaltrials.gov |
| Conjugation of Metabolite | UGTs | Is this compound further metabolized by UGT enzymes to form a glucuronide conjugate? |
| Excretion of Metabolites | N/A | What are the relative amounts of this compound and its conjugates eliminated via renal and fecal routes? |
Collaborative Research Initiatives for Comprehensive Characterization of Metabolites
The comprehensive characterization of a drug metabolite like this compound requires a multidisciplinary approach, combining expertise from various fields. The complexity of modern drug metabolism studies often exceeds the capabilities of a single research group.
Future progress will be accelerated by:
Academia-Industry Partnerships: Collaborations between academic institutions, with their focus on fundamental research, and pharmaceutical companies, with their drug development expertise and resources, can be highly effective. Such partnerships can facilitate access to specialized equipment, compound libraries, and clinical data.
Consortia for Metabolite Profiling: Establishing research consortia focused on the metabolites of antidiabetic drugs could pool resources and data. By sharing methodologies, analytical standards, and experimental results, these groups can avoid redundant efforts and accelerate the pace of discovery for metabolites like this compound.
Q & A
Q. How can researchers ethically justify animal studies for this compound given increasing computational alternatives?
- Methodological Answer : Adhere to the 3Rs principle (Replacement, Reduction, Refinement). Use in silico models (e.g., quantitative structure-activity relationship, QSAR) for preliminary screening, and limit in vivo studies to validating critical hypotheses. Obtain institutional animal ethics committee approval with explicit justification for animal use .
Supplementary Guidance
- Data Presentation : Include raw data tables in appendices, with processed data (e.g., normalized enzyme activity) in the main text. Use error bars for standard deviations and asterisks for significance levels (p < 0.05*, p < 0.01**, p < 0.001***) .
- Reproducibility : Archive experimental protocols on platforms like Protocols.io and cite them using digital object identifiers (DOIs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
